An In-depth Technical Guide to the Core Basic Properties of Tetrachlorohydroquinone
An In-depth Technical Guide to the Core Basic Properties of Tetrachlorohydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachlorohydroquinone (TCHQ), a significant metabolite of the widely used organochlorine biocide pentachlorophenol (B1679276) (PCP), has garnered considerable attention within the scientific community.[1][2][3][4][5] Its toxicological profile and involvement in cellular processes make it a compound of interest for researchers in toxicology, pharmacology, and drug development. This technical guide provides a comprehensive overview of the fundamental properties of tetrachlorohydroquinone, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role in cellular signaling pathways. All quantitative data is presented in easily digestible tables, and key experimental methodologies are detailed. Furthermore, this guide includes mandatory visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of TCHQ's biological impact.
Physicochemical Properties
Tetrachlorohydroquinone is a chlorinated aromatic organic compound.[6] It presents as a light beige or off-white to light orange crystalline powder.[1][7] The core physicochemical properties of TCHQ are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Chemical Formula | C₆H₂Cl₄O₂ | [4][6][7][8] |
| IUPAC Name | 2,3,5,6-tetrachlorobenzene-1,4-diol | [9] |
| Synonyms | TCHQ, 2,3,5,6-Tetrachlorohydroquinone, Dihydro-p-chloranil | [4][9] |
| CAS Number | 87-87-6 | [4][6][8][9] |
| Molecular Weight | 247.89 g/mol | [4][8][9] |
| Melting Point | 238-242 °C | [5] |
| Boiling Point | 352.31°C (estimated) | [5] |
| Appearance | Light beige to light yellow/orange crystalline solid | [1][6][7] |
| Solubility | Water: 21.5 mg/L | [5][7] |
| DMSO: 30 mg/mL | [5] | |
| Methanol: Slightly soluble (heated) | [5][7] | |
| Ethanol (B145695): 30 mg/mL | ||
| DMF: 30 mg/mL | [5] | |
| pKa | 5.54 ± 0.33 (Predicted) | [5] |
Spectral Data
The structural elucidation and identification of tetrachlorohydroquinone are supported by various spectroscopic techniques.
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Infrared (IR) Spectroscopy: The IR spectrum of TCHQ is available and can be accessed through chemical databases. Key absorptions are expected for the O-H and C-Cl bonds, as well as aromatic C-C stretching.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR data for TCHQ has been reported. Due to the symmetrical nature of the molecule, a simplified spectrum is expected.
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Mass Spectrometry (MS): GC-MS data is available, providing information on the fragmentation pattern of TCHQ, which is crucial for its identification in complex mixtures.
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UV-Visible (UV-Vis) Spectroscopy: TCHQ exhibits a maximum absorption (λmax) at 309 nm.[5] In acetonitrile, an absorption wavelength of 211 nm with a molar extinction coefficient of 39900 M⁻¹cm⁻¹ has been reported.[10]
Experimental Protocols
Synthesis of Tetrachlorohydroquinone
Reaction Overview:
Hydroquinone (B1673460) can be chlorinated using chlorine gas in the presence of a suitable solvent and potentially a catalyst. The reaction proceeds through intermediates with lower degrees of chlorination.
Inferred Protocol:
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a gas inlet tube, a condenser, and a mechanical stirrer.
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Initial Charge: Charge the flask with hydroquinone and a suitable solvent, such as aqueous hydrochloric acid.
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Chlorination: Bubble chlorine gas through the stirred solution. The reaction temperature should be carefully controlled, likely starting at a lower temperature and gradually increasing. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the formation of chlorinated intermediates and the final product.
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Work-up: Once the reaction is complete, the excess chlorine gas should be purged with an inert gas (e.g., nitrogen). The solid product can be isolated by filtration.
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Purification: The crude tetrachlorohydroquinone can be purified by recrystallization.
Purification by Recrystallization
Principle:
Recrystallization is a technique used to purify solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the solvent.
General Protocol:
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Solvent Selection: Choose a suitable solvent in which tetrachlorohydroquinone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of acetic acid and ethanol have been suggested for the recrystallization of related quinones.[4]
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Dissolution: Place the crude TCHQ in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Cytotoxicity Assay
Objective:
To determine the cytotoxic effects of tetrachlorohydroquinone on a specific cell line.
Methodology (based on a typical MTT assay):
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Cell Culture: Culture the desired cell line (e.g., human liver cells, splenocytes) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
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TCHQ Treatment: Prepare a stock solution of TCHQ in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of TCHQ. Include a vehicle control (medium with the solvent) and a negative control (medium only).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of TCHQ relative to the vehicle control. The EC₅₀ value (the concentration that causes 50% of the maximum effect) can be determined by plotting the cell viability against the log of the TCHQ concentration.
Biological Activity and Signaling Pathways
Tetrachlorohydroquinone is known to be cytotoxic and can induce the production of reactive oxygen species (ROS).[1][2][3][4][5] This increase in ROS can trigger various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which can lead to different cellular outcomes such as apoptosis or necrosis.[11]
TCHQ-Induced ROS and MAPK Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by TCHQ, leading to cellular stress and potential cell death.
Caption: TCHQ-induced ROS production and subsequent activation of the MAPK signaling pathway.
Experimental Workflow for Investigating TCHQ Cytotoxicity
The diagram below outlines a typical experimental workflow for studying the cytotoxic effects of tetrachlorohydroquinone.
References
- 1. TETRACHLOROHYDROQUINONE(87-87-6) IR2 [m.chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. TETRACHLOROHYDROQUINONE | 87-87-6 [chemicalbook.com]
- 5. 87-87-6 CAS MSDS (TETRACHLOROHYDROQUINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Hydroquinone, tetrachloro- [webbook.nist.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. EP0649830B1 - Process for the preparation of tetrachloro-1,4-Benzoquinone - Google Patents [patents.google.com]
- 9. Tetrachloro-p-hydroquinone | C6H2Cl4O2 | CID 66603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PhotochemCAD | Tetrachlorohydroquinone [photochemcad.com]
- 11. ROS-triggered signaling pathways involved in the cytotoxicity and tumor promotion effects of pentachlorophenol and tetrachlorohydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
